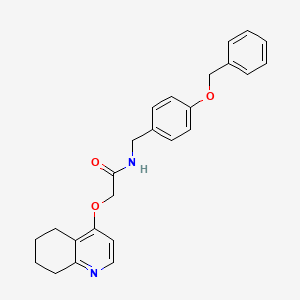

2-Amino-6-fluoroindole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Evaluation

Fluorinated compounds, including derivatives similar to 2-amino-6-fluoroindole hydrochloride, have been synthesized and evaluated for their antitumor activities. These compounds exhibit cytostatic activities against various malignant human cell lines, suggesting potential applications in cancer research and therapy (Racané et al., 2006).

Fluorimetric Determination of Amino Acids

Fluorinated compounds are utilized in the fluorimetric determination of amino acids, offering enhanced sensitivity and specificity in analytical biochemistry. This application is critical for understanding the biochemical pathways and disease markers (Imai & Watanabe, 1981).

Protein NMR Spectroscopy

Fluorine-containing amino acids, such as those derived from fluoroindoles, serve as valuable probes in the biophysical characterization of proteins. This application highlights the use of fluorinated compounds in enhancing the techniques for studying protein structures and dynamics (Crowley et al., 2012).

Chromatographic Measurements of Primary Amines

In the field of analytical chemistry, fluorinated reagents are developed for the ultrahigh-sensitivity chromatographic analysis of primary amines. This is particularly relevant for pharmaceutical and biochemical research, where precise measurement of compounds is crucial (Beale et al., 1988).

Myeloperoxidase Inhibitors

The design and synthesis of fluoroindole derivatives for selective and highly potent inhibition of myeloperoxidase (MPO) demonstrate the therapeutic potential of fluorinated compounds in treating inflammatory diseases and conditions associated with excessive MPO activity (Soubhye et al., 2013).

Wirkmechanismus

Mode of Action

It’s known that indole derivatives can interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Biochemical Pathways

Indole and its derivatives have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Some indole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . For instance, certain 6-fluoroindole derivatives could induce G2/M phase arrest via regulating cyclin B1 expression .

Action Environment

It’s known that escherichia coli can adapt metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution . This suggests that environmental factors and adaptive mechanisms can influence the action of fluoroindole derivatives.

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives can interact with multiple receptors, showing high-affinity binding

Cellular Effects

Some indole derivatives have been shown to exhibit inhibitory activity against certain viruses . This suggests that 2-Amino-6-fluoroindole hydrochloride could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to many receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that indole is an important component in the metabolic pathways of both bacteria and plants .

Eigenschaften

IUPAC Name |

6-fluoro-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQAUCSWMKEDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)

![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)